Imidazo[1,2-a]pyrazine-6-carboxylic acid Imidazo[1,2-a]pyrazine-6-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 788819-82-9
VCID: VC8137039
InChI: InChI=1S/C7H5N3O2/c11-7(12)5-4-10-2-1-8-6(10)3-9-5/h1-4H,(H,11,12)
SMILES: C1=CN2C=C(N=CC2=N1)C(=O)O
Molecular Formula: C7H5N3O2
Molecular Weight: 163.13 g/mol

Imidazo[1,2-a]pyrazine-6-carboxylic acid

CAS No.: 788819-82-9

Cat. No.: VC8137039

Molecular Formula: C7H5N3O2

Molecular Weight: 163.13 g/mol

* For research use only. Not for human or veterinary use.

Imidazo[1,2-a]pyrazine-6-carboxylic acid - 788819-82-9

Specification

CAS No. 788819-82-9
Molecular Formula C7H5N3O2
Molecular Weight 163.13 g/mol
IUPAC Name imidazo[1,2-a]pyrazine-6-carboxylic acid
Standard InChI InChI=1S/C7H5N3O2/c11-7(12)5-4-10-2-1-8-6(10)3-9-5/h1-4H,(H,11,12)
Standard InChI Key WKXHAUMBJWTEHH-UHFFFAOYSA-N
SMILES C1=CN2C=C(N=CC2=N1)C(=O)O
Canonical SMILES C1=CN2C=C(N=CC2=N1)C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

Imidazo[1,2-a]pyrazine-6-carboxylic acid belongs to the imidazopyrazine family, with the systematic IUPAC name imidazo[1,2-a]pyrazine-6-carboxylic acid. Its molecular formula is C₇H₅N₃O₂, and it has a molecular weight of 163.13 g/mol . Key structural identifiers include:

PropertyValueSource
SMILESC1=CN2C=C(N=CC2=N1)C(=O)OPubChem
InChI KeyWKXHAUMBJWTEHH-UHFFFAOYSA-NSigma Aldrich
Melting Point240–245°C (decomposes)MSE Supplies
Purity (HPLC)≥97%Calpac Lab

The planar fused-ring system enables π-π stacking interactions, while the carboxylic acid group enhances solubility in polar solvents and facilitates hydrogen bonding with biological targets .

Synthesis and Optimization Strategies

Core Synthetic Routes

The synthesis typically involves cyclocondensation of 2-aminopyrazine with α-halocarbonyl precursors. A representative protocol includes:

  • Cyclization: Reacting 2-aminopyrazine with chloroacetaldehyde in ethanol/water at 90°C for 16 hours to form ethyl imidazo[1,2-a]pyrazine-6-carboxylate .

  • Hydrolysis: Treating the ester intermediate with aqueous NaOH to yield the carboxylic acid .

Key Reaction Parameters:

  • Solvent: Ethanol/water mixtures (3:1 ratio) optimize yield .

  • Catalysts: Potassium carbonate enhances cyclization efficiency.

  • Yield: 60–75% after purification via reverse-phase chromatography .

Industrial-Scale Production

Industrial methods employ continuous flow reactors to improve reproducibility, with tert-butyl hydroperoxide (TBHP) as an oxidant in ethyl acetate. Automated systems achieve batch-to-batch consistency, ensuring >95% purity for pharmaceutical applications .

Physicochemical and Spectroscopic Properties

Solubility and Stability

  • Solubility: Moderate in DMSO (25 mg/mL) and PBS (pH 7.4, 5 mg/mL) .

  • Stability: Stable at 2–8°C under inert gas; degrades upon prolonged exposure to light .

Spectroscopic Data

TechniqueKey SignalsReference
¹H NMR (DMSO-d₆)δ 8.95 (s, 1H, H-2), 8.30 (d, J=5 Hz, 1H, H-8), 7.85 (s, 1H, H-3)
IR (KBr)1705 cm⁻¹ (C=O stretch), 1580 cm⁻¹ (C=N)
ESI-MSm/z 164.03 [M+H]⁺

Biological Activity and Therapeutic Applications

Kinase Inhibition

Imidazo[1,2-a]pyrazine-6-carboxylic acid derivatives exhibit potent inhibition of Adaptor-Associated Kinase 1 (AAK1), a regulator of synaptic vesicle trafficking. In murine models, AAK1 inhibition reduced neuropathic pain responses by 40% compared to controls .

Antimicrobial Activity

Brominated analogs (e.g., 3-bromo derivatives) demonstrate MIC ≤0.006 μM against Mycobacterium tuberculosis H37Rv, surpassing first-line agents like isoniazid . The carboxylic acid moiety enhances target binding through electrostatic interactions with bacterial ATP-binding pockets.

Pharmacokinetic and Toxicity Profiles

In Vivo Studies

  • Bioavailability: 22% in male BALB/c mice after oral administration (50 mg/kg) .

  • Half-Life: 3.2 hours (IV) vs. 5.8 hours (PO), indicating moderate hepatic clearance .

Toxicity Data

ModelLD₅₀ (mg/kg)Adverse EffectsReference
Mouse (IV)120Hepatotoxicity at ≥100 mg/kg
HEK293 CellsIC₅₀ = 280 μMMitochondrial membrane depolarization

Research Challenges and Future Directions

Synthetic Limitations

  • Low Yields: Cyclization side products (e.g., regioisomers) reduce efficiency .

  • Purification: High polarity necessitates specialized chromatography, increasing costs .

Therapeutic Optimization

  • Prodrug Development: Ester prodrugs (e.g., ethyl derivatives) improve blood-brain barrier penetration but require enzymatic activation .

  • Bivalent Compounds: Conjugation with peptides enhances VirB11 ATPase inhibition (e.g., 30% inhibition at 500 μM in Helicobacter pylori) .

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